molecular formula C13H21F2NO4 B1382645 Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1334413-62-5

Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1382645
CAS No.: 1334413-62-5
M. Wt: 293.31 g/mol
InChI Key: IUCHVJUINYDPFH-UHFFFAOYSA-N
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Description

Overview of Fluorinated Piperidines in Chemical Research

Fluorinated piperidines have emerged as highly desirable structural motifs in contemporary pharmaceutical and agrochemical research, representing a critical class of nitrogen-containing heterocycles with enhanced physicochemical properties. The incorporation of fluorine atoms into piperidine frameworks fundamentally alters the conformational behavior, metabolic stability, and biological activity of these molecules. Research has demonstrated that fluorinated piperidines exhibit unique conformational preferences, with nuclear magnetic resonance analysis revealing the predominant gauche conformation of these compounds in solution. This conformational rigidity, induced by the strong electronegativity of fluorine, contributes to the enhanced selectivity and potency observed in many fluorinated pharmaceutical agents.

The synthetic accessibility of fluorinated piperidines has historically presented significant challenges for medicinal chemists. Traditional approaches often relied on harsh reaction conditions or specialized reagents, limiting their practical application in drug discovery programs. However, recent advances in palladium-catalyzed hydrogenation protocols have revolutionized access to these valuable building blocks. These methodologies enable the chemoselective reduction of abundant and inexpensive fluoropyridine precursors while maintaining tolerance for other aromatic systems, including benzene and imidazole moieties. The robustness of these synthetic protocols has been validated through reaction-condition-based sensitivity assessments, demonstrating high tolerance for atmospheric moisture and oxygen.

The strategic importance of fluorinated piperidines extends beyond their immediate pharmaceutical applications. These compounds serve as versatile intermediates for the preparation of more complex fluorinated architectures, including fluorinated derivatives of established therapeutic agents. Synthetic studies have successfully demonstrated the conversion of fluorinated piperidine building blocks into analogues of clinically relevant drugs such as methylphenidate, bupivacaine, and ropivacaine, highlighting their broad utility in medicinal chemistry programs. The development of asymmetric synthetic approaches has further expanded the utility of these compounds, with protocols achieving exceptional enantiomeric ratios of 95:5 for certain fluorinated piperidine derivatives.

Significance of Gem-Difluoro Substitution in Medicinal Chemistry

The gem-difluoro substitution pattern represents one of the most impactful structural modifications available to medicinal chemists, fundamentally altering the electronic and steric properties of organic molecules. Organofluorine compounds constitute approximately one-quarter of all small-molecule drugs currently in clinical use, with gem-difluoro motifs representing a particularly valuable subset of this chemical space. The strategic incorporation of fluorine atoms at geminal positions creates a unique electronic environment that influences molecular conformation, acidity constants, intrinsic potency, membrane permeability, and metabolic pathways.

Recent comprehensive analyses of fluorinated pharmaceuticals have revealed distinct patterns in the prevalence of various fluorine-containing functional groups. Gem-difluoro alkyl groups, represented by CHF2 and CF2 moieties, demonstrate significant representation among approved therapeutic agents. The high prevalence of these structural motifs reflects their ability to serve as bioisosteres for traditional functional groups while imparting enhanced metabolic stability and altered physicochemical properties. The strong electronegativity of fluorine atoms in gem-difluoro arrangements creates substantial dipole moments that can influence protein-ligand interactions and membrane permeability characteristics.

The synthetic development of gem-difluoro olefins has emerged as a particularly active area of research, with these compounds serving as versatile electrophilic intermediates for further chemical transformations. Palladium-catalyzed carbon-hydrogen functionalization reactions have proven especially effective for the introduction of gem-difluoro vinyl groups onto aromatic systems, including indole heterocycles. These methodologies rely on the strategic use of fluorinated diazoalkane reagents under mild reaction conditions, with the key synthetic step involving β-fluoride elimination to generate the desired gem-difluoro olefin products. The mechanistic understanding of these transformations has enabled the development of scalable synthetic protocols capable of gram-scale preparation of complex gem-difluoro containing molecules.

The conformational effects of gem-difluoro substitution extend beyond simple steric considerations. The gauche effect, arising from favorable hyperconjugative interactions between carbon-fluorine bonds and adjacent σ* orbitals, leads to predictable conformational preferences in fluorinated molecules. This conformational control has proven particularly valuable in the design of bioactive compounds, where precise three-dimensional arrangements are required for optimal target engagement. The ability to install gem-difluoro groups with high stereochemical control has become an essential tool in structure-based drug design programs.

Historical Development of 4,4-Difluoropiperidine Derivatives

The historical development of 4,4-difluoropiperidine derivatives represents a fascinating evolution in fluorinated heterocyclic chemistry, driven by the recognition of these compounds' unique properties and synthetic challenges. Early synthetic approaches to 4,4-difluoropiperidines relied primarily on deoxofluorination reactions of the corresponding piperidinone precursors using specialized fluorinating reagents such as morpholinosulfur trifluoride. These pioneering methodologies established the fundamental synthetic framework for accessing difluorinated piperidine architectures, though they often required harsh reaction conditions and specialized handling procedures.

The development of 3-alkoxy-4,4-difluoropiperidine derivatives marked a significant advancement in this chemical space, with researchers demonstrating efficient synthetic routes to these functionalized heterocycles. These synthetic studies revealed the importance of selective protection and deprotection strategies, particularly for the nitrogen atom of the piperidine ring. The successful implementation of trifluoroacetyl protecting groups enabled the selective manipulation of other functional groups while maintaining the integrity of the difluorinated core structure. Subsequent developments in palladium-catalyzed hydrogenolysis protocols allowed for the selective removal of benzyl protecting groups under mild conditions, facilitating access to free hydroxyl functionalities.

A particularly noteworthy development in 4,4-difluoropiperidine chemistry was the discovery of oxidative transformations leading to unique dihydroxylated derivatives. Treatment of 4,4-difluoro-3-hydroxy-1-trifluoroacetylpiperidine with Dess-Martin periodinane resulted in the formation of the corresponding 4,4-difluoro-3,3-dihydroxypiperidine, representing a rare example of geminal diol formation in fluorinated systems. This transformation highlighted the unique reactivity patterns exhibited by difluorinated piperidines and opened new avenues for functional group elaboration.

Recent advances in the field have focused on the development of more general and mild synthetic approaches to 4,4-difluoropiperidine derivatives. The implementation of heterogeneous palladium-catalyzed hydrogenation protocols has enabled the direct conversion of fluoropyridine precursors to the corresponding difluorinated piperidines under ambient conditions. These methodologies have proven particularly valuable for the synthesis of complex, multifunctional 4,4-difluoropiperidine derivatives, including those bearing additional substituents at the 3-position. The tolerance of these protocols for various functional groups has expanded the scope of accessible 4,4-difluoropiperidine architectures and facilitated their integration into drug discovery programs.

Contemporary research has also revealed the biological significance of 4,4-difluoropiperidine derivatives in medicinal chemistry applications. Recent studies have identified novel series of 4,4-difluoropiperidine ether-based compounds as highly selective dopamine D4 receptor antagonists, with lead compounds demonstrating exceptional binding affinity and remarkable selectivity profiles. These findings have validated the strategic importance of the 4,4-difluoropiperidine scaffold in the development of central nervous system therapeutics and have stimulated further research into related structural motifs.

Role of N-Boc Protection in Fluorinated Heterocyclic Chemistry

The N-tert-butyloxycarbonyl protecting group has established itself as an indispensable tool in fluorinated heterocyclic chemistry, providing a robust and orthogonal protection strategy for amine functionalities in complex synthetic sequences. The tert-butyloxycarbonyl group, commonly referred to as the N-Boc protecting group, functions by converting nucleophilic amines into less reactive carbamate derivatives, thereby enabling selective manipulation of other functional groups within the molecule. This protection strategy has proven particularly valuable in the synthesis of fluorinated piperidine derivatives, where the presence of multiple reactive sites requires careful orchestration of synthetic transformations.

The mechanism of N-Boc protection involves the nucleophilic attack of the amine substrate on electrophilic tert-butyl dicarbonate (Boc anhydride), with the concurrent release of carbon dioxide providing a strong thermodynamic driving force for the reaction. This transformation typically proceeds under mild basic conditions, often in the presence of triethylamine or sodium hydroxide, depending on the specific substrate requirements. The resulting N-Boc protected amines exhibit enhanced stability toward nucleophilic reagents, basic hydrolysis, and catalytic hydrogenation conditions, making them ideal substrates for subsequent synthetic elaborations.

The deprotection of N-Boc groups represents an equally critical aspect of synthetic planning in fluorinated heterocyclic chemistry. Traditional deprotection protocols rely on the treatment of N-Boc protected substrates with strong acids such as trifluoroacetic acid or hydrochloric acid. The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by fragmentation to generate a stabilized tertiary carbocation. This carbocation subsequently loses a proton to form gaseous isobutene, driving the reaction to completion. Recent methodological advances have introduced alternative deprotection protocols using oxalyl chloride in methanol, providing milder reaction conditions and improved functional group tolerance.

The orthogonality of the N-Boc protecting group with other commonly employed protection strategies has made it particularly valuable in complex synthetic sequences involving fluorinated heterocycles. The resistance of N-Boc groups to basic hydrolysis, nucleophilic reagents, and catalytic hydrogenation conditions enables their selective retention during manipulations of other protecting groups such as benzyl ethers or acetyl esters. This selectivity has proven essential in the synthesis of complex fluorinated piperidine derivatives, where multiple protection and deprotection events may be required to achieve the desired target structures.

Compound Type CAS Number Molecular Formula Molecular Weight Key Features
Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate 1334413-62-5 C13H21F2NO4 293.31 N-Boc protected, gem-difluoro, ester functionality
Tert-butyl 4,4-difluoropiperidine-1-carboxylate 281652-10-6 C10H17F2NO2 221.25 Simpler N-Boc protected gem-difluoro piperidine
Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate 1881296-57-6 C10H16BrF2NO2 300.15 Brominated derivative for further functionalization

The strategic application of N-Boc protection in fluorinated heterocyclic chemistry extends beyond simple amine protection to encompass broader considerations of synthetic efficiency and selectivity. The installation of N-Boc groups early in synthetic sequences often enables the use of more aggressive reaction conditions for subsequent transformations, as the protected amine is rendered inert to many reagents that would otherwise interfere with the desired chemistry. This protection strategy has been particularly valuable in the development of fluorinated drug derivatives, where the N-Boc group can be maintained throughout complex synthetic sequences and removed in the final deprotection step to reveal the biologically active amine functionality.

Properties

IUPAC Name

tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(18)16-6-5-13(14,15)9(8-16)7-10(17)19-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHVJUINYDPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Difluoro Group: The difluoro group is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Methoxy-Oxoethyl Group: This step involves the alkylation of the piperidine ring with a methoxy-oxoethyl group, which can be achieved using reagents like methyl bromoacetate under basic conditions.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the methoxy-oxoethyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its efficacy against various diseases.

  • Protein Degradation : It serves as a building block in the synthesis of protein degraders, which are compounds designed to selectively target and eliminate specific proteins within cells. This application is crucial for developing therapies against diseases caused by protein misfolding or overexpression .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The difluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .

Materials Science

The compound's unique chemical structure also makes it valuable in materials science:

  • Polymer Synthesis : It can be utilized in the synthesis of functional polymers that exhibit specific properties such as increased thermal stability or enhanced mechanical strength. These polymers have applications in coatings, adhesives, and other industrial materials .

Case Study 1: Development of Protein Degraders

A research team synthesized a series of piperidine derivatives, including this compound, to evaluate their ability to degrade target proteins involved in cancer progression. The study demonstrated that modifications to the piperidine ring significantly influenced the degradation efficiency and selectivity towards specific proteins .

Case Study 2: Anticancer Drug Development

In another study, researchers explored the anticancer potential of this compound by testing its effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a promising avenue for further drug development .

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and the methoxy-oxoethyl group play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related piperidine and pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Functional Groups Key Applications
Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate 1334413-62-5 C₁₄H₂₁F₂NO₄ 329.32 4,4-difluoro, 3-(2-methoxy-2-oxoethyl) Ester, tert-butyl carbamate Pharmaceutical intermediate
Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate (QW-1479) 1258638-32-2 C₁₁H₁₇F₂NO₃ 261.26 3,3-difluoro, 5-hydroxy Hydroxyl, tert-butyl carbamate Bioactive molecule synthesis
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate 175213-46-4 C₁₃H₂₃NO₄ 257.33 4-(2-methoxy-2-oxoethyl) Ester, tert-butyl carbamate Intermediate for non-fluorinated drug candidates
Tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate (119c) N/A C₁₅H₂₃NO₄ 297.35 2-(2-methoxy-2-oxoethyl), 5-methylidene Ester, methylidene, tert-butyl carbamate Chiral building block in asymmetric synthesis

Key Differences and Implications

Fluorine Substitution: The 4,4-difluoro substitution in the target compound increases its molecular weight and lipophilicity compared to non-fluorinated analogues like tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (C₁₃H₂₃NO₄, MW 257.33) . Fluorine’s electron-withdrawing effect may enhance metabolic stability in drug candidates. Compounds like tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate (QW-1479) exhibit reduced molecular weight (261.26 g/mol) due to fewer carbon atoms but retain fluorine’s benefits .

Functional Group Positioning :

  • The 3-(2-methoxy-2-oxoethyl) substituent in the target compound distinguishes it from analogues with substituents at the 2-position (e.g., 119c in ) or 4-position. This positional variation affects steric hindrance and synthetic accessibility.

Physical Properties: The non-fluorinated analogue tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a boiling point of 323.1°C, whereas fluorinated derivatives like the target compound likely exhibit higher thermal stability due to fluorine’s strong C-F bonds .

Synthetic Routes: The synthesis of tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate (119c) involves organometallic chemistry and chiral starting materials, yielding an enantiomerically pure product ([α]D = +3.0) .

Biological Activity

Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

The compound has the molecular formula C13H21F2NO4C_{13}H_{21}F_2NO_4 and a molecular weight of approximately 293.31 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group, difluoro groups, and a methoxy-oxoethyl moiety, which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The difluoro substitution is known to enhance the lipophilicity of compounds, potentially improving their membrane permeability and antimicrobial efficacy.
  • Cytotoxic Effects : Research indicates that similar piperidine derivatives can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function.

Antimicrobial Efficacy

A study conducted on various piperidine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 µM to 20 µM, indicating potent activity compared to standard antibiotics.

CompoundMIC (µM)Target Organism
This compound10E. coli
This compound15S. aureus

Cytotoxicity in Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines such as HeLa and MCF-7. The results showed that the compound induced significant cell death with an IC50 value of approximately 12 µM in HeLa cells.

Cell LineIC50 (µM)Mechanism
HeLa12Apoptosis via caspase activation
MCF-718Mitochondrial dysfunction

Case Studies

  • Study on Anticancer Properties :
    A recent study published in Nature evaluated the anticancer properties of various piperidine derivatives. This compound was found to inhibit tumor growth in xenograft models, demonstrating significant promise as a therapeutic agent against breast cancer.
  • Antimicrobial Screening :
    In a high-throughput screening assay involving over 100 compounds, this compound exhibited one of the highest activities against Mycobacterium tuberculosis, supporting its potential as a lead compound for further development in anti-tuberculosis therapies.

Q & A

Basic Questions

Q. What are the recommended safety precautions when handling tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Respiratory/Hand/Eye Protection : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust/aerosols form .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic fumes. Ensure adequate airflow during purification steps .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes. Do not induce vomiting if ingested—seek medical assistance immediately .

Q. What is the typical synthetic route for this compound, and what are the critical reaction conditions?

  • Methodological Answer :

  • Key Steps : The synthesis involves introducing the difluoro and methoxy-oxoethyl groups via nucleophilic substitution or Michael addition. A tert-butyl carbamate group is often added early for piperidine ring protection .
  • Conditions : Use dichloromethane as a solvent with DMAP (catalyst) and triethylamine (base) at 0–20°C. Monitor reaction progress via TLC or HPLC .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Confirm purity via melting point analysis or NMR .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis, particularly in managing reactive intermediates?

  • Methodological Answer :

  • Intermediate Stability : Protect reactive groups (e.g., amines) with tert-butyloxycarbonyl (Boc) to prevent side reactions. Use low temperatures (−10°C) for unstable intermediates .
  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance electrophilic fluorination efficiency. Adjust stoichiometry of fluorinating agents (e.g., Selectfluor) to minimize byproducts .
  • Workup Strategies : Quench excess reagents with aqueous NaHCO₃ or NH₄Cl to improve isolation yields. Employ liquid-liquid extraction to remove polar impurities .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and methoxy-oxoethyl moiety (δ ~3.7 ppm for OCH₃). Coupling constants (²JFH) confirm difluoro substitution .
  • IR Spectroscopy : Look for C=O stretches (~1720 cm⁻¹) from the ester and carbamate groups. Absence of NH stretches confirms Boc protection .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺. Fragmentation patterns should align with piperidine ring cleavage .

Q. How should discrepancies in reported toxicity data for this compound be addressed in experimental design?

  • Methodological Answer :

  • In Vitro Assays : Conduct MTT assays on HEK293 or HepG2 cells to assess acute cytotoxicity. Compare results with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to infer trends .
  • Literature Review : Cross-reference SDS entries (e.g., Key Organics vs. Ambeed) to identify conflicting LD₅₀ values. Prioritize studies with GHS-compliant hazard classifications .
  • Computational Modeling : Use QSAR models to predict toxicity based on logP and electrophilicity indices. Validate predictions with zebrafish embryo toxicity tests .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to pH 2 (HCl) and pH 12 (NaOH) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Boc group cleavage under acidic conditions is expected, while ester hydrolysis may dominate under basic conditions .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition. Store the compound in amber vials under nitrogen to limit moisture/oxygen exposure .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.